1-Methyl-3-propan-2-ylbenzimidazol-1-ium;iodide
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Overview
Description
1-Methyl-3-propan-2-ylbenzimidazol-1-ium;iodide is a compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core substituted with a methyl group at the 1-position and an isopropyl group at the 3-position, with an iodide counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-propan-2-ylbenzimidazol-1-ium;iodide typically involves the alkylation of benzimidazole derivatives. One common method is the reaction of 1-methylbenzimidazole with isopropyl iodide under basic conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps like recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-propan-2-ylbenzimidazol-1-ium;iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation: The benzimidazole core can be oxidized to form N-oxides under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like DMF or DMSO at room temperature or slightly elevated temperatures.
Oxidation: Conducted in solvents like dichloromethane or acetonitrile at low temperatures to prevent over-oxidation.
Reduction: Performed in anhydrous conditions to avoid the decomposition of the reducing agent.
Major Products:
Nucleophilic Substitution: Substituted benzimidazole derivatives.
Oxidation: Benzimidazole N-oxides.
Reduction: Benzimidazole amines.
Scientific Research Applications
1-Methyl-3-propan-2-ylbenzimidazol-1-ium;iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its use in developing new therapeutic agents, particularly in the treatment of parasitic infections and certain cancers.
Industry: Utilized in the development of dyes, pigments, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-3-propan-2-ylbenzimidazol-1-ium;iodide involves its interaction with specific molecular targets. In biological systems, it can bind to DNA or proteins, disrupting their normal function. The benzimidazole core is known to inhibit microtubule polymerization, which is crucial for cell division. This makes it effective against rapidly dividing cells, such as cancer cells or parasites.
Comparison with Similar Compounds
1-Methylbenzimidazole: Lacks the isopropyl group, making it less hydrophobic and potentially less bioactive.
3-Isopropylbenzimidazole: Lacks the methyl group, which may affect its binding affinity to molecular targets.
Benzimidazole: The parent compound, which serves as the core structure for many derivatives with varying biological activities.
Uniqueness: 1-Methyl-3-propan-2-ylbenzimidazol-1-ium;iodide is unique due to its specific substitution pattern, which enhances its hydrophobicity and potentially its ability to cross cell membranes. This can lead to improved bioavailability and efficacy in therapeutic applications.
Properties
Molecular Formula |
C11H15IN2 |
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Molecular Weight |
302.15 g/mol |
IUPAC Name |
1-methyl-3-propan-2-ylbenzimidazol-1-ium;iodide |
InChI |
InChI=1S/C11H15N2.HI/c1-9(2)13-8-12(3)10-6-4-5-7-11(10)13;/h4-9H,1-3H3;1H/q+1;/p-1 |
InChI Key |
YZWBYAKCJCFFKI-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)N1C=[N+](C2=CC=CC=C21)C.[I-] |
Origin of Product |
United States |
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